Cas no 91085-56-2 (Ethyl 3,5-dichlorobenzoate)

Ethyl 3,5-dichlorobenzoate structure
Ethyl 3,5-dichlorobenzoate structure
Product Name:Ethyl 3,5-dichlorobenzoate
CAS No:91085-56-2
MF:C9H8Cl2O2
MW:219.06462097168
MDL:MFCD00221467
CID:61472
Update Time:2024-10-26

Ethyl 3,5-dichlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3,5-dichlorobenzoate
    • Ethyl 3,5-dichlorobenzoate
    • ethyl3,5-dichlorobenzoate
    • Benzoic acid, 3,5-dichloro-, ethyl ester
    • 3,5-dichlorobenzoic acid ethyl ester
    • RARECHEM AL BI 0057
    • PubChem10323
    • Ethyl 3,5-Dichloro Benzoate
    • JRLNLVFPSMDPLU-UHFFFAOYSA-N
    • ethyl 3,5-bis(chloranyl)benzoate
    • SBB095707
    • KM2973
    • 3,5-Dichloro-benzoic acid ethyl ester
    • VZ32080
    • AS02909
    • SY047602
    • A843718
    • MDL: MFCD00221467
    • Inchi: 1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
    • InChI Key: JRLNLVFPSMDPLU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(Cl)C=C(Cl)C=1)OCC

Computed Properties

  • Exact Mass: 217.99000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Boiling Point: 289℃ at 760 mmHg
  • PSA: 26.30000
  • LogP: 3.17010

Ethyl 3,5-dichlorobenzoate Security Information

Ethyl 3,5-dichlorobenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl 3,5-dichlorobenzoate Pricemore >>

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Ethyl 3,5-dichlorobenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 20 atm, rt → 110 °C
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ;  rt; 2 h, rt
1.3 Solvents: Ethanol ;  2 h, rt
Reference
Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides
Quesnel, Jeffrey S.; Kayser, Laure V.; Fabrikant, Alexander; Arndtsen, Bruce A., Chemistry - A European Journal, 2015, 21(26), 9550-9555

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis of trans- methyl ferulate bearing an oxadiazole ether as potential activators for controlling plant virus
He, Feng; Wei, Panpan; Yu, Gang; Guo, Shengxin; Zheng, Zhiguo; et al, Bioorganic Chemistry, 2021, 115,

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  reflux
Reference
4-Amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase inhibitors
Gavara, Laurent; Sevaille, Laurent; De Luca, Filomena; Mercuri, Paola; Bebrone, Carine ; et al, European Journal of Medicinal Chemistry, 2020, 208,

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  7 h, reflux
Reference
Synthesis of novel indole derivatives containing double 1,3,4-oxadiazole moiety as efficient bactericides against phytopathogenic bacterium Xanthomonas oryzae
Tian, Kun; Li, Xiao-Qin; Zhang, Li; Gan, Yi-Yuan; Meng, Jiao; et al, Chemical Papers, 2019, 73(1), 17-25

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  10 h, rt → reflux
Reference
Synthesis, characterization and antimicrobial evaluation of novel (E)-N'-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide derivatives
Saidugari, Swamy; Vadali, Lakshmana Rao; Vidya, K.; Ram, B., Oriental Journal of Chemistry, 2016, 32(4), 2155-2161

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  reflux
Reference
Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety
Xu, F. Z.; Wang, Y. Y.; Luo, D. X.; Yu, G.; Guo, S. X.; et al, RSC Advances, 2018, 8(12), 6306-6314

Production Method 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  10 - 12 h, reflux
Reference
Synthesis and anti-inflammatory activity of hydrazones bearing biphenyl moiety and vanillin based hybrids
Reddy, A. L. V. Kumar; Kathale, Niren E., Oriental Journal of Chemistry, 2017, 33(2), 971-978

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  reflux
Reference
Synthesis and bioactivity of sulfide derivatives containing 1,3,4-oxadiazole and pyridine
Yu, Gang; Chen, Shunhong; He, Feng; Luo, Dexia; Zhang, Yu; et al, Turkish Journal of Chemistry, 2019, 43(4), 1075-1085

Production Method 9

Reaction Conditions
Reference
Reductive carboxylation of aromatic esters by electron transfer from magnesium metal
Maekawa, Hirofumi; Okawara, Hikaru; Murakami, Taro, Tetrahedron Letters, 2017, 58(3), 206-209

Production Method 10

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  10 h, reflux
Reference
Synthesis and antibacterial activity of some new quinoxaline-benzohydrazides
Haripriya, V.; Laxminarayana, E.; Chary, M. Thirumala, Indian Journal of Chemistry, 2016, (2), 207-212

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  6 - 10 h, rt → reflux
Reference
Synthesis and antimicrobial activity of new imidazole-hydrazone derivatives
Prasanna, V. Laxmi; Narender, R., Asian Journal of Chemistry, 2015, 27(10), 3605-3608

Ethyl 3,5-dichlorobenzoate Raw materials

Ethyl 3,5-dichlorobenzoate Preparation Products

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